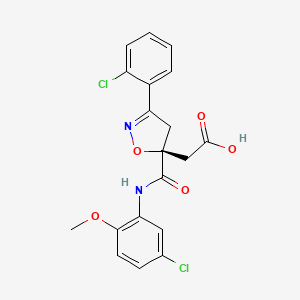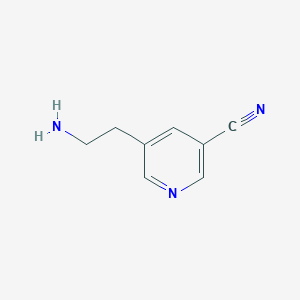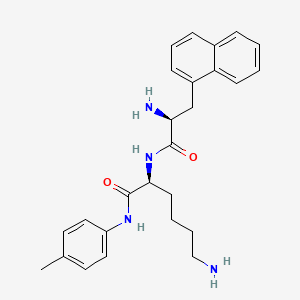![molecular formula C23H27NO2 B15171822 2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate CAS No. 920269-65-4](/img/structure/B15171822.png)
2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoethyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a cyanoethyl group and a heptyl chain attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-heptyl[1,1’-biphenyl]-4-carboxylic acid with 2-cyanoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Cyanoethyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanoethyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products
Oxidation: 4’-heptyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2-aminoethyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate.
Substitution: 4’-heptyl[1,1’-biphenyl]-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Cyanoethyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2-Cyanoethyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyanoethyl and biphenyl moieties. These interactions may modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyanoethyl 4’-methyl[1,1’-biphenyl]-4-carboxylate
- 2-Cyanoethyl 4’-ethyl[1,1’-biphenyl]-4-carboxylate
- 2-Cyanoethyl 4’-propyl[1,1’-biphenyl]-4-carboxylate
Uniqueness
2-Cyanoethyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is unique due to its longer heptyl chain, which may confer distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
920269-65-4 |
|---|---|
Molekularformel |
C23H27NO2 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
2-cyanoethyl 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C23H27NO2/c1-2-3-4-5-6-8-19-9-11-20(12-10-19)21-13-15-22(16-14-21)23(25)26-18-7-17-24/h9-16H,2-8,18H2,1H3 |
InChI-Schlüssel |
HXMCMBRUWVXFMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B15171748.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B15171756.png)


![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)

![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)

